molecular formula C20H23N3O B2661843 N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide CAS No. 289491-34-5

N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

Katalognummer: B2661843
CAS-Nummer: 289491-34-5
Molekulargewicht: 321.424
InChI-Schlüssel: NGMMORSXNOMQCE-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide (CAS 289491-34-5) is a high-purity chemical compound with a molecular formula of C20H23N3O and a molecular weight of 321.42 g/mol . This molecule features a piperazine core, a privileged scaffold in medicinal chemistry known for improving the pharmacokinetic properties of drug candidates by enhancing water solubility and bioavailability . The specific structural motif of the piperazine carboxamide is found in compounds investigated for a range of biological activities, including potential use as saturated heterocyclic carboxamide derivatives with physiological effects . Furthermore, related piperazine-carboxamide compounds are utilized in biochemical research, such as studies investigating the inhibition of lysosomal phospholipase A2 (PLA2G15), a key mechanism in drug-induced phospholipidosis . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

N-phenyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2,(H,21,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMMORSXNOMQCE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide typically involves the reaction of piperazine with phenylprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting intermediate is then reacted with phenyl isocyanate to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine derivatives. The structural similarity to other known anticancer agents suggests that this compound may exhibit similar properties.

Case Study: Structure-Activity Relationship (SAR)

A study focused on synthesizing and evaluating various piperazine derivatives for their anticancer activity demonstrated that modifications in the phenyl and propene groups significantly influenced cytotoxicity against several cancer cell lines. For instance, derivatives with electron-withdrawing groups showed enhanced activity against breast cancer cells (MCF7) with IC50 values ranging from 5.71 µM to 6.14 µM .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF75.71Induces apoptosis
Compound BA5496.14Cell cycle arrest
N-Phenyl-Piperazine DerivativeHepG210.5Inhibition of proliferation

Neuropharmacological Applications

The piperazine moiety is known for its neuroactive properties. Research indicates that compounds containing piperazine structures can exhibit anxiolytic and antidepressant effects. A study examining the pharmacological profile of similar piperazine derivatives found that they could modulate serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .

Neuropharmacological Activity Assessment

In vitro studies have shown that certain derivatives can enhance neurotransmitter release, thereby improving synaptic transmission:

CompoundTarget ReceptorEffect
Compound C5HT1AAgonist
Compound DD2Antagonist

Antimicrobial Properties

The antimicrobial efficacy of N-phenyl derivatives has been explored in the context of drug-resistant pathogens. Compounds similar to N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine have demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains, indicating their potential as novel antimicrobial agents .

Antimicrobial Activity Data

A comparative analysis of antimicrobial activity revealed:

PathogenMIC (µg/mL)Reference Compound
Mycobacterium tuberculosis50Standard Antibiotic
Staphylococcus aureus25Penicillin
Escherichia coli30Tetracycline

Wirkmechanismus

The mechanism of action of N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets within the body. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound’s structural and pharmacological profile can be compared to several piperazine/piperidine carboxamides and related derivatives (Table 1). Key differences in substituents, stereochemistry, and target engagement are outlined below.

Table 1: Comparison of Structural and Pharmacological Features

Compound Name Core Structure Key Substituents Target/Activity IC50/Potency Reference
N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide Piperazine-carboxamide (2E)-Cinnamyl, phenyl FAAH (hypothetical) Not reported
PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) Piperidine-carboxamide Quinolin-3-ylmethyl FAAH (irreversible inhibitor) 16.2 nM
JNJ-1661010 (piperazine analog) Piperazine-carboxamide 1,2,4-Thiadiazol-5-yl FAAH (reversible inhibitor) 33 ± 2.1 nM
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) Piperazine-carboxamide 3-Chloropyridin-2-yl, 4-tert-butylphenyl TRPM8 antagonist Potent (exact IC50 ND)
Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine) Piperazine Bis(4-fluorophenyl)methyl, (2E)-cinnamyl Calcium/sodium channel blocker Clinical use for migraine
N-(4-Chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide Piperazine-carboxamide 4-Chlorophenyl, (2E)-cinnamyl Structural analog Not reported

Piperazine/Piperidine Carboxamides as FAAH Inhibitors

The target compound shares structural similarities with FAAH inhibitors such as PF-750 and JNJ-1661010, which employ a piperidine or piperazine core linked to a carboxamide group. While PF-750 (piperidine) and JNJ-1661010 (piperazine) exhibit nanomolar IC50 values against FAAH, the role of the (2E)-cinnamyl group in N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide remains underexplored. Computational studies suggest that rigid piperazine/piperidine cores facilitate covalent interactions with FAAH’s catalytic Ser241 residue, but the (2E)-cinnamyl substituent may introduce steric or electronic effects distinct from quinoline or thiadiazole groups in PF-750 and JNJ-1661010 .

Comparison with Flunarizine

Flunarizine, a structurally related piperazine derivative, shares the (2E)-cinnamyl group but replaces the carboxamide with a bis(4-fluorophenyl)methyl group. This modification shifts its activity from enzymatic inhibition to calcium/sodium channel blockade, highlighting how minor structural changes (amide vs. arylalkyl substituents) drastically alter pharmacological profiles .

Substituent Effects on Target Selectivity

  • BCTC (): The 3-chloropyridin-2-yl and tert-butylphenyl groups in BCTC confer selectivity for TRPM8 channels over FAAH, underscoring the role of aromatic heterocycles in diversifying target engagement .

Carboxamide Linker Importance

Evidence from dopamine D3 receptor ligands (e.g., N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides) indicates that the carboxamide group is critical for receptor binding and selectivity. Removal of the carbonyl moiety reduces D3R affinity by >100-fold, suggesting that the carboxamide in N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide may similarly anchor interactions with enzymatic or receptor targets .

Biologische Aktivität

N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, also known by its CAS number 219989-07-8, is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

The molecular formula of N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is C20H23N3O, with a molecular weight of 337.5 g/mol. It has a melting point of 138°C and is categorized as a solid at room temperature .

Anticonvulsant Activity

Research indicates that compounds similar to N-phenyl derivatives exhibit anticonvulsant properties. In studies utilizing the maximal electroshock seizure model in mice, it was observed that certain piperazine derivatives significantly reduced seizure activity, suggesting that modifications in the piperazine structure can enhance anticonvulsant efficacy .

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)Comments
N-phenyl derivative A78.06Enhanced potency
N-phenyl derivative B125.39Standard control

Antitumor Activity

N-phenyl derivatives have shown promise as antitumor agents in various studies. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against several cancer cell lines, including HT29 and Jurkat cells. The mechanism appears to involve interaction with the Bcl-2 protein, which is crucial in regulating apoptosis .

Table 2: Cytotoxicity of N-Phenyl Derivatives

CompoundIC50 (µg/mL)Cell Line
Compound 13<1.98A431
Compound 22<1.61HT29

The proposed mechanism for the biological activity of N-phenyl derivatives includes:

  • Receptor Interaction : Binding to specific neurotransmitter receptors, modulating their activity.
  • Apoptotic Pathways : Inducing apoptosis in cancer cells through Bcl-2 inhibition.
  • Electrophysiological Effects : Altering ion channel dynamics leading to decreased neuronal excitability.

Study on Anticonvulsant Efficacy

A notable study examined the effects of N-phenyl derivatives on seizure models in rodents. The results indicated that these compounds could significantly lower seizure thresholds compared to controls, suggesting a robust anticonvulsant profile .

Study on Antitumor Activity

In another investigation focusing on the cytotoxic effects against cancer cell lines, researchers synthesized various N-substituted piperazine derivatives and assessed their activity against tumor cells. The findings revealed that certain modifications led to increased potency and selectivity against malignant cells while sparing normal cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.